Cas no 68938-69-2 (4-(5-sulfonaphthalen-1-yl)diazenylnaphthalene-1-diazonium sulfate)

68938-69-2 structure
Product name:4-(5-sulfonaphthalen-1-yl)diazenylnaphthalene-1-diazonium sulfate
4-(5-sulfonaphthalen-1-yl)diazenylnaphthalene-1-diazonium sulfate Chemical and Physical Properties
Names and Identifiers
-
- 4-(5-sulfonaphthalen-1-yl)diazenylnaphthalene-1-diazonium sulfate
- 4-[(5-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-diazonium,sulfate
- bis[4-[(5-sulpho-1-naphthyl)azo]naphthalene-1-diazonium] sulphate
- 1-Naphthalenediazonium, 4-((5-sulfo-1-naphthalenyl)azo)-, sulfate (2:1)
- 1-Naphthalenediazonium, 4-(2-(5-sulfo-1-naphthalenyl)diazenyl)-, sulfate (2:1)
- 4-((5-Sulfo-1-naphthyl)azo)-1-naphthalenediazonium sulfate
- Bis(4-((5-sulpho-1-naphthyl)azo)naphthalene-1-diazonium) sulphate
- bis{4-[(E)-(5-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-diazonium} sulfate
- 1-Naphthalenediazonium, 4-[(5-sulfo-1-naphthalenyl)azo]-, sulfate (2:1)
- 68938-69-2
- DTXSID5071882
- NS00063203
- EINECS 273-140-5
-
- Inchi: InChI=1S/2C20H12N4O3S.H2O4S/c2*21-22-17-11-12-19(14-6-2-1-5-13(14)17)24-23-18-9-3-8-16-15(18)7-4-10-20(16)28(25,26)27;1-5(2,3)4/h2*1-12H;(H2,1,2,3,4)
- InChI Key: DRUQSZGIJLBIJU-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=CC=C2[N+]#N)N=NC3=CC=CC4=C3C=CC=C4S(=O)(=O)O.C1=CC=C2C(=C1)C(=CC=C2[N+]#N)N=NC3=CC=CC4=C3C=CC=C4S(=O)(=O)O.[O-]S(=O)(=O)[O-]
Computed Properties
- Exact Mass: 874.09368
- Monoisotopic Mass: 874.09340258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 61
- Rotatable Bond Count: 6
- Complexity: 803
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 320Ų
Experimental Properties
- PSA: 294.74
4-(5-sulfonaphthalen-1-yl)diazenylnaphthalene-1-diazonium sulfate Related Literature
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
68938-69-2 (4-(5-sulfonaphthalen-1-yl)diazenylnaphthalene-1-diazonium sulfate) Related Products
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk
